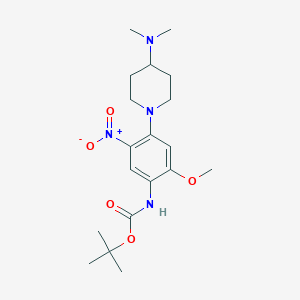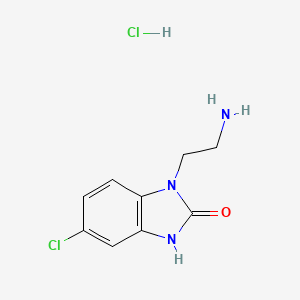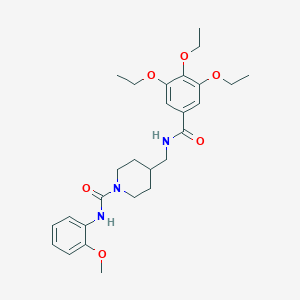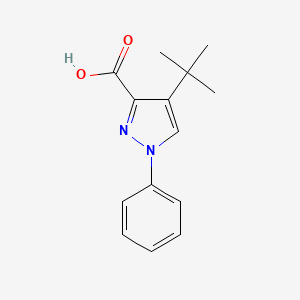![molecular formula C17H22BrNO2Si B2496853 4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde CAS No. 1191422-81-7](/img/structure/B2496853.png)
4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrrole-2-carbaldehydes typically involves regiospecific modifications of pyrrole precursors, leveraging lithiation or metallation strategies for the introduction of functional groups at specific positions on the pyrrole ring. For instance, Denat et al. (1992) describe the synthesis of group 14 5-metallated pyrrole-2-carbaldehydes, showcasing methods that could be adaptable for synthesizing the target compound by modifying pyrrole precursors through metallation followed by functional group introductions (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Molecular Structure Analysis
Pyrrole derivatives exhibit a range of molecular conformations influenced by substituent effects. The introduction of bulky groups, such as trimethylsilyl or phenyl, can affect the molecule's geometry, electronic distribution, and intermolecular interactions. For example, studies on structurally related compounds highlight how substituents influence the molecular conformation and the electronic properties of the pyrrole ring, affecting its reactivity and physical properties (Low et al., 2007).
Chemical Reactions and Properties
Pyrrole derivatives participate in various chemical reactions, including cycloadditions, electrophilic substitutions, and coupling reactions. The presence of a trimethylsilyl group in the target compound suggests reactivity towards protiodesilylation, a common transformation that can lead to further functionalized products. Schultz and Antoulinakis (1996) discuss reactions of silyl-substituted compounds, providing a context for understanding potential reactivities of the trimethylsilyl group in pyrrole derivatives (Schultz & Antoulinakis, 1996).
Scientific Research Applications
Novel Synthesis Methods
Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine Ring System : A novel synthesis method was developed using 1H-Pyrrole-2-carbaldehyde as a precursor, highlighting a new pathway for creating complex ring systems in organic chemistry (Koriatopoulou, Karousis, & Varvounis, 2008).
Synthesis of Antitumor Compounds : Research involving Taiwanofungus camphoratus identified novel compounds, including derivatives of 1H-pyrrole-2-carbaldehyde, which showed potential in inhibiting tumor cell proliferation (Jia et al., 2015).
Development of Group 14 5-Metallated Pyrrole-2-Carbaldehydes : This study explored the synthesis of new 5-metallated pyrrole-2-carbaldehydes, showcasing the chemical versatility of pyrrole derivatives (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Chemical Synthesis and Molecular Structures
Synthesis of Dihydro-Pyrrolo[1,2-a]indoles : The study details the condensation of pyrrole derivatives to create complex indole structures, illustrating the utility of pyrrole carbaldehydes in organic synthesis (Kametani, Takahashi, Ihara, & Fukumoto, 1976).
Formation of 3-Fluoropyrroles : This research highlights a methodology for synthesizing new 3-fluorinated pyrroles, demonstrating the chemical reactivity of pyrrole carbaldehyde derivatives (Surmont et al., 2009).
Mukaiyama Aldol Reactions of Aldehydes and Ketones : The study explores the use of pyrrole derivatives in Mukaiyama aldol reactions, furthering the understanding of their reactivity in complex organic reactions (Chintareddy, Wadhwa, & Verkade, 2009).
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-phenyl-1-(2-trimethylsilylethoxymethyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2Si/c1-22(2,3)10-9-21-13-19-15(12-20)11-16(18)17(19)14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODBBDGCMGORRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC(=C1C2=CC=CC=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)


![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)
![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)